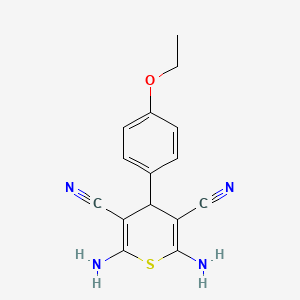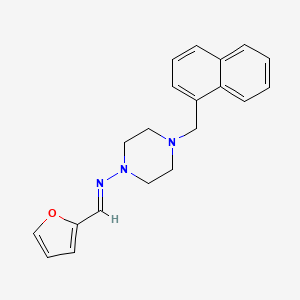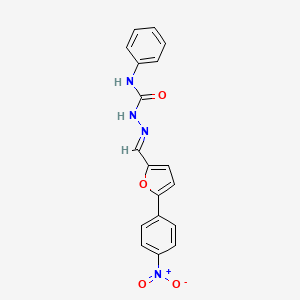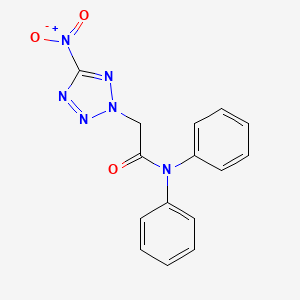
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide, also known as LCBT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. LCBT belongs to the class of hydrazones and is a derivative of benzohydrazide.
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in the development and progression of diseases. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have antioxidant properties by scavenging free radicals. It has also been shown to have antiplatelet and anticoagulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments include its synthetic availability, low cost, and potential therapeutic applications. However, there are also limitations to using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and potential side effects. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit various cellular pathways involved in disease development and has several biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have hypoglycemic effects in animal models of diabetes.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-5-4-6-13(18)7-11/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYVFJCUBQKGN-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)


![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)
![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)